5-[4-(3,5-DICHLORO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE
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Overview
Description
This compound features a piperazine ring substituted with a dichloromethoxybenzoyl group and a dimethoxyphenylethyl group, along with a nitroaniline moiety
Preparation Methods
The synthesis of 5-[4-(3,5-DICHLORO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-4-methoxybenzoyl chloride and 3,4-dimethoxyphenylethylamine.
Formation of Piperazine Derivative: The piperazine ring is functionalized with the 3,5-dichloro-4-methoxybenzoyl group through an acylation reaction.
Coupling Reaction: The functionalized piperazine derivative is then coupled with 3,4-dimethoxyphenylethylamine under suitable conditions to form the desired product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
5-[4-(3,5-DICHLORO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
5-[4-(3,5-DICHLORO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(3,5-DICHLORO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Binding Affinity: The presence of multiple functional groups allows for strong binding interactions with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
5-[4-(3,5-DICHLORO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE can be compared with similar compounds:
Similar Compounds: Compounds such as 3,5-dichloro-4-methoxybenzoyl chloride, 3,4-dimethoxyphenylethylamine, and other piperazine derivatives.
Advantages: Its structural complexity and versatility make it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30Cl2N4O6/c1-38-25-7-4-18(14-26(25)39-2)8-9-31-23-17-20(5-6-24(23)34(36)37)32-10-12-33(13-11-32)28(35)19-15-21(29)27(40-3)22(30)16-19/h4-7,14-17,31H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIZQWFORDXPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)Cl)OC)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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